N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C20H20BrN3O2S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-15-7-6-11(2)9-14(15)21/h5-7,9H,1,8,10H2,2-4H3,(H,22,25) |
InChI Key |
CFTHNVJPKLEGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 665016-09-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C24H22BrN3O2S2
- Molecular Weight : 528.48 g/mol
- Density : 1.47 g/cm³ (predicted)
- pKa : 12.25 (predicted)
The compound exhibits biological activity primarily through inhibition of specific enzymes and pathways relevant to disease processes. Notably, it has shown interactions with dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation.
1. Antitumor Activity
Studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, Piritrexim, a related compound, has demonstrated efficacy against various cancer types by inhibiting DHFR and reducing tumor growth in preclinical models .
2. Anti-inflammatory Effects
Recent research highlights the compound's potential anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells . This suggests a possible application in treating inflammatory diseases.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to exhibit antimicrobial effects against various pathogens . Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated inhibition of tumor growth in xenograft models. |
| Study B | Anti-inflammatory activity | Reduced iNOS and COX-2 expression in macrophages. |
| Study C | Antimicrobial activity | Potential efficacy against bacterial strains; further validation needed. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 4-methylphenyl group is a prime site for substitution reactions. This reactivity aligns with trends observed in brominated aryl systems .
Sulfur-Based Reactivity
The sulfanyl (-S-) and sulfonamide groups participate in oxidation and alkylation reactions .
| Reaction | Reagents | Outcome | Mechanistic Insight |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA | Sulfoxide or sulfone formation | Electrophilic attack at sulfur. |
| Alkylation | Alkyl halides, base | Thioether derivatives | Nucleophilic displacement. |
Allyl (Prop-2-en-1-yl) Group Reactivity
The allyl substituent on the pyrimidine ring enables addition and cycloaddition reactions.
| Reaction | Conditions | Products | Role in Synthesis |
|---|---|---|---|
| Electrophilic Addition | HBr, radical initiators | Bromoalkyl intermediates | Stabilizes carbocation intermediates. |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered cycloadducts | Utilizes conjugated π-system. |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives .
| Conditions | Products | Analytical Confirmation |
|---|---|---|
| 6M HCl, reflux | 2-mercaptoacetic acid derivative | NMR for amine detection. |
| NaOH (aq.), 70°C | Sodium carboxylate | IR spectroscopy (C=O stretch loss) . |
Thieno-Pyrimidine Core Reactivity
The fused thieno[2,3-d]pyrimidine system exhibits electrophilic substitution at electron-rich positions .
Keto-Enol Tautomerism
The 4-oxo group facilitates tautomerization, influencing acidity and metal coordination .
| Equilibrium | Conditions | Dominant Form |
|---|---|---|
| Keto-enol | Polar aprotic solvents (e.g., DMSO) | Keto form (stabilized by conjugation) |
| Metal complexation | Fe<sup>3+</sup> or Cu<sup>2+</sup> | Enolate-metal chelates |
Key Research Findings
-
Cross-Coupling Efficiency : Suzuki reactions proceed with >75% yield when using Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl boronic acids.
-
Sulfur Oxidation Selectivity : Controlled oxidation with mCPBA preferentially generates sulfoxide over sulfone.
-
Hydrolysis Kinetics : Acetamide hydrolysis in basic media follows first-order kinetics with t<sub>1/2</sub> ≈ 45 min .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thienopyrimidine Core
The target compound’s activity and physicochemical properties are influenced by substituents on the thienopyrimidine core and the acetamide side chain. Key analogues include:
Table 1: Structural Variations and Properties of Thienopyrimidine Analogues
Key Observations :
- Heterocyclic Additions : The furan-substituted analogue introduces a polar aromatic ring, which may enhance solubility but reduce metabolic stability.
- Simplified Analogues: The pyrimidinone derivative lacks the thiophene ring, resulting in lower molecular complexity and distinct NMR signals (e.g., a singlet at δ 5.98 for CH-5).
Impact of Halogen and Alkyl Substituents
Bromophenyl vs. Methylphenyl Side Chains :
- The target compound’s 2-bromo-4-methylphenyl group enhances lipophilicity compared to the 2-methylphenyl group in , which may improve membrane permeability but increase hepatotoxicity risks.
- The absence of bromine in reduces molecular weight (C₂₄H₂₂N₃O₃S₂ vs. C₂₁H₂₁BrN₃O₂S₂) and alters electronic properties, affecting interactions with electron-rich biological targets .
Allyl vs. Ethyl Groups at Position 3 :
- This could influence reactivity in pro-drug designs .
Crystallographic and Hydrogen-Bonding Patterns
While crystallographic data for the target compound are unavailable, analogues highlight the role of hydrogen bonding in stability:
- The pyrimidinone derivative exhibits intermolecular N–H···O bonds (δ 12.48 ppm for NH), stabilizing its crystal lattice. Similar patterns are expected in the target compound due to the acetamide NH group (δ ~10.22 ppm) .
- Thienopyrimidine derivatives often form π-π stacking interactions via the aromatic core, as observed in SHELX-refined structures .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-d]pyrimidinone core. Key steps include cyclization of intermediates (e.g., 2-iminocoumarin derivatives with binucleophilic reagents) and subsequent functionalization with sulfanyl and acetamide groups . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMSO or DMF for solubility), and stoichiometric ratios. Yield improvements (up to 80%) can be achieved via iterative Design of Experiments (DoE) to assess variables like catalyst loading and reaction time .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the prop-2-en-1-yl group (δ ~5.8–6.5 ppm for vinyl protons) and acetamide NH (~10 ppm) . Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks), while elemental analysis ensures purity (e.g., C, N, S content within ±0.3% of theoretical values) . Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S ~650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Structurally analogous compounds exhibit anti-inflammatory and anticancer potential, likely due to interactions with kinase or protease targets . Initial assays (e.g., MTT for cytotoxicity) should be conducted at 10–100 µM concentrations in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC₅₀ values provide activity benchmarks .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and stability?
X-ray crystallography reveals intramolecular N–H⋯N and S–H⋯O bonds that stabilize the folded conformation . Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings), which influence solubility and packing efficiency . Synchrotron data (λ = 0.7–1.0 Å) with SHELXL refinement (R-factor < 0.05) enhances accuracy in detecting weak interactions .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 2–20 µM across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via Annexin V) can clarify mechanisms . Computational docking (AutoDock Vina) identifies binding poses to correlate structural features (e.g., sulfonyl groups) with activity trends .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
Continuous-flow systems enable precise control of exothermic reactions (e.g., Swern oxidations) and reduce side-product formation. Microreactors (0.5–2 mL volume) with immobilized catalysts (e.g., APS on silica) enhance reproducibility. Process Analytical Technology (PAT) tools (e.g., in-line IR) monitor intermediates in real-time, achieving >90% conversion in <1 hour .
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases separates enantiomers (resolution >1.5). Asymmetric catalysis (e.g., BINAP-Ru complexes) during thioether formation reduces racemization. Circular Dichroism (CD) spectroscopy validates enantiopurity (Δε > 0.5 at 220–250 nm) .
Methodological Guidance
Q. How to design a robust SAR study for this compound?
- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy) at the phenyl and pyrimidinone positions .
- In vitro profiling : Test derivatives against a panel of 10–15 disease-relevant targets (e.g., COX-2, EGFR).
- Statistical modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .
Q. What crystallographic databases and tools are essential for structural analysis?
Q. How to troubleshoot poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
